molecular formula C7H7NO B13988702 5,7-Dihydrofuro[3,4-b]pyridine

5,7-Dihydrofuro[3,4-b]pyridine

Cat. No.: B13988702
M. Wt: 121.14 g/mol
InChI Key: HVKAKDJOXWRYBB-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-b]pyridine is a fused heterocyclic compound featuring a pyridine ring fused with a dihydrofuran moiety. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. Derivatives of this compound, such as (Z)-5-methoxy-7-(4-methylbenzylidene)-5,7-dihydrofuro[3,4-b]pyridine (3g) and (Z)-7-(3-fluorobenzylidene)-5-methoxy-5,7-dihydrofuro[3,4-b]pyridine (3h), have been synthesized and characterized, with melting points of 122–126°C and 89–93°C, respectively . These derivatives are typically prepared via condensation reactions using chromatographic purification (e.g., hexane/ethyl acetate/ethanolamine systems) .

Properties

IUPAC Name

5,7-dihydrofuro[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-4-9-5-7(6)8-3-1/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKAKDJOXWRYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Diels-Alder Reaction

One classical approach to synthesize 5,7-dihydrofuro[3,4-b]pyridine involves an intramolecular Diels-Alder reaction. This method utilizes a suitably designed diene and dienophile within the same molecule to form the fused bicyclic structure under thermal conditions. Optimization of reaction parameters such as temperature, solvent, and concentration is critical to maximize yield and purity. Continuous flow processes are being explored to enhance efficiency for scale-up.

Cyclization of N-Homopropargylic β-Enaminones with Molecular Iodine

A more recent and innovative method involves the reaction of N-homopropargylic β-enaminones with molecular iodine in the presence of a base, such as cesium carbonate. This reaction proceeds via the formation of an iodonium ion intermediate that triggers nucleophilic addition of the alkyne moiety, generating a vinyl cation. The vinyl cation is then trapped intramolecularly by a ketone group, leading to cyclization and formation of the 6,7-dihydrofuro[3,4-c]pyridine core, closely related to the this compound scaffold.

The mechanism involves several key steps:

  • Formation of iodonium ion from molecular iodine and β-enaminone.
  • Nucleophilic attack of the alkyne to form a vinyl cation.
  • Intramolecular trapping of the vinyl cation by the ketone oxygen to form a cyclic intermediate.
  • Base-mediated abstraction of α-hydrogen to form a tetrahydrofuro[3,4-c]pyridine intermediate.
  • Elimination of iodine to yield the dihydrofuro[3,4-c]pyridine product.

This method offers moderate yields and allows access to diverse derivatives by varying the substituents on the β-enaminone precursor.

Microwave-Assisted Synthesis of this compound-3-carboxylic Acid

For functionalized derivatives such as this compound-3-carboxylic acid, microwave-assisted synthesis has been employed. This eco-friendly approach involves the reaction of alkyl 2-methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation, which accelerates the reaction, reduces solvent use, and simplifies purification steps.

This method typically affords moderate to high yields and is considered scalable for industrial production due to its efficiency and reduced environmental impact.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range Advantages Limitations References
Intramolecular Diels-Alder Reaction Thermal cyclization of diene-dienophile precursors Moderate to High Well-established, scalable Requires specific precursors
Iodine-Mediated Cyclization of β-Enaminones Molecular iodine, cesium carbonate, β-enaminones Low to Moderate Novel, allows diverse substitution Moderate yields, sensitive to conditions
Microwave-Assisted Synthesis of Carboxylic Acid Derivative Alkyl 2-methyl 6-oxo-tetrahydropyridine esters, microwave Moderate to High Eco-friendly, fast, scalable Limited to substituted derivatives
Classical Pyridine Syntheses (e.g., Chichibabin, Bonnemann) Various aldehydes, nitriles, ammonia Variable Established methods for pyridine cores May require multiple steps

Research Findings and Applications

  • The iodine-mediated cyclization method has been mechanistically studied, revealing key intermediates such as iodonium ions and vinyl cations, which enable the formation of fused heterocycles with oxygen and nitrogen heteroatoms.
  • Microwave-assisted synthesis reduces reaction time and solvent use, aligning with green chemistry principles, and is promising for industrial-scale production of functionalized derivatives.
  • The structural versatility of this compound allows it to undergo various chemical transformations, making it valuable in medicinal chemistry as a scaffold for drug discovery.
  • Continuous flow processes are under investigation to improve the efficiency and scalability of these syntheses.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridines and their derivatives .

Scientific Research Applications

5,7-Dihydrofuro[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Pyrrolo[3,4-b]pyridine Derivatives

  • 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine: A key intermediate in next-generation quinolone antibiotics (e.g., moxifloxacin), this compound’s C-7 substituents (e.g., benzyl groups) enhance antibacterial activity and pharmacokinetics. It is synthesized via multi-step reactions (oxidation, condensation, catalytic reduction) with >98% purity . In contrast, 5,7-dihydrofuro[3,4-b]pyridine derivatives lack the lactam (dioxo) groups but share fused-ring topology, which may reduce metabolic stability compared to pyrrolo analogues .

2.1.2. Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines (e.g., WO 2023/046806) are structurally distinct due to a pyrazole ring fusion. These compounds show promise in autoimmune disease treatment, highlighting how ring system variations (furan vs. pyrazole) drastically alter biological targets .

Other Fused Heterocycles

  • Tetrahydrofuro[3,2-b]pyrrolyl and Thieno[3,2-b]pyridinyl: These analogues replace pyridine with pyrrole or thiophene, altering electronic properties and bioavailability .
Pharmacological Relevance
  • Pyrrolo[3,4-b]pyridines: Critical for fluoroquinolone antibiotics (e.g., moxifloxacin), with C-7 substituents dictating antibacterial spectrum and resistance profiles .
  • Pyrazolo[3,4-b]pyridines : Prioritized for autoimmune therapies due to kinase inhibition mechanisms, unlike furopyridines .
Physicochemical Properties
Compound Melting Point (°C) Solubility Stability Reference
This compound (3g) 122–126 Low in polar solvents Stable under inert conditions
6-Benzyl-pyrrolo[3,4-b]pyridine N/A Moderate in DMSO Sensitive to oxidation
3-Ethylfuro[3,4-b]pyridine-5,7-dione N/A High in acetone Reacts with nucleophiles
Commercial and Industrial Aspects
  • Cost : this compound intermediates are less commercially established than pyrrolo[3,4-b]pyridines, which have production costs of ~200,000 CNY/ton .
  • Applications : Pyrrolo derivatives dominate the antibiotic market, while furopyridines remain exploratory in niche areas (e.g., HIF activators) .

Q & A

Q. What are the common synthetic routes for 5,7-Dihydrofuro[3,4-b]pyridine derivatives, and how can their regioselectivity be controlled?

The synthesis of this compound derivatives often employs cascade reactions or cyclization strategies. For example, a Lewis acid-promoted cascade reaction involving propargylic alcohol, 2-butynedioate, and primary amines can yield fused pyridine derivatives with high regiocontrol . Key parameters include temperature modulation (e.g., reflux conditions) and stoichiometric ratios of reactants. Regioselectivity can be further optimized by introducing electron-withdrawing groups (e.g., methoxymethyl substituents) to stabilize intermediates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between structural isomers of this compound derivatives?

1H and 13C NMR are critical for structural elucidation. For instance, coupling constants (e.g., J = 8–10 Hz for vicinal protons in the furopyridine ring) and chemical shifts (e.g., δ 160–170 ppm for carbonyl carbons in dione derivatives) help differentiate isomers. Substituents like methoxymethyl groups exhibit distinct splitting patterns in 1H NMR (e.g., δ 3.3–3.5 ppm for OCH3) .

Q. What purification techniques are recommended for isolating this compound derivatives with high enantiomeric excess?

Chromatographic methods (e.g., flash column chromatography with ethyl acetate/hexane gradients) are standard. For enantioselective purification, chiral stationary phases (CSPs) in HPLC or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) can achieve >95% enantiomeric excess, particularly for intermediates in drug synthesis .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence the bioactivity of this compound derivatives in kinase inhibition?

Structure-activity relationship (SAR) studies reveal that bulky substituents (e.g., 3,4-dimethoxyphenyl) at the 5-position enhance binding affinity to kinase ATP pockets by forming π-π interactions. Conversely, hydrophilic groups (e.g., hydroxyl or amide) at the 3-position improve solubility but may reduce membrane permeability. Computational docking (e.g., AutoDock Vina) and in vitro kinase assays (IC50 measurements) are essential for validation .

Q. What catalytic systems enable asymmetric synthesis of this compound analogues, and what enantioselectivities are achievable?

Chiral-at-metal Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization reactions between 5-aminopyrazoles and α,β-unsaturated acyl imidazoles, yielding enantiomerically enriched pyridine derivatives (81–98% yield, 85–99% ee). Key factors include ligand design (e.g., binaphthyl-based chiral ligands) and solvent polarity (e.g., dichloroethane) .

Q. How can spectroscopic and computational methods resolve contradictions in reported reaction mechanisms for furopyridine ring formation?

Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed via:

  • EPR spectroscopy to detect radical intermediates.
  • DFT calculations (e.g., Gaussian 16) to compare activation energies for proposed transition states.
  • Isotopic labeling (e.g., 13C-tracing) to track carbon migration during cyclization .

Q. What strategies mitigate racemization during the synthesis of this compound-based drug intermediates?

  • Low-temperature reactions (e.g., –20°C) to minimize thermal racemization.
  • Enzymatic dynamic kinetic resolution (e.g., using Pseudomonas fluorescens lipase) to concurrently resolve and stabilize chiral centers .
  • Protecting groups (e.g., tert-butyldimethylsilyl ethers) to shield reactive stereocenters .

Q. How do solvent effects and Lewis acid catalysts influence the electronic properties of this compound derivatives in electrochromic devices?

Polar solvents (e.g., DMF) enhance conjugation by stabilizing charge-transfer states, as shown in UV-Vis spectra (λmax shifts from 450 nm to 520 nm). Lewis acids (e.g., BF3·Et2O) further modulate redox potentials, improving electrochromic contrast (ΔT > 40% at 600 nm) in copolymer films .

Methodological Notes

  • Data Contradictions : Discrepancies in synthetic yields (e.g., 70% vs. 90%) may arise from trace moisture in reactions; rigorous drying of solvents/reactants is recommended .
  • Advanced Characterization : High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for confirming novel derivatives .

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